molecular formula C15H19Cl2NO B15012048 2,4-dichloro-N-cyclooctylbenzamide

2,4-dichloro-N-cyclooctylbenzamide

Cat. No.: B15012048
M. Wt: 300.2 g/mol
InChI Key: JSIICNFKZRXQHZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-cyclooctylbenzamide (CAS: 355000-28-1; molecular formula: C₁₅H₁₉Cl₂NO) is a benzamide derivative featuring a dichlorinated aromatic ring and a bulky cyclooctylamide substituent . Its structure combines halogenated aromaticity with a lipophilic cycloalkyl group, making it a candidate for applications in medicinal chemistry and agrochemical research. The 2,4-dichloro substitution pattern and cyclooctyl group distinguish it from other benzamide derivatives, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C15H19Cl2NO

Molecular Weight

300.2 g/mol

IUPAC Name

2,4-dichloro-N-cyclooctylbenzamide

InChI

InChI=1S/C15H19Cl2NO/c16-11-8-9-13(14(17)10-11)15(19)18-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H,18,19)

InChI Key

JSIICNFKZRXQHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-cyclooctylbenzamide typically involves the reaction of 2,4-dichlorobenzoic acid with cyclooctylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2,4-dichloro-N-cyclooctylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-cyclooctylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-cyclooctylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-cyclooctylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Isomers: 3,4-Dichloro-N-cyclooctylbenzamide

The 3,4-dichloro isomer shares the same molecular formula (C₁₅H₁₉Cl₂NO) but differs in chlorine placement. The meta/para substitution (3,4 positions) reduces steric hindrance near the amide bond compared to the ortho/para (2,4) arrangement in the target compound. This difference may alter binding interactions in biological systems, as ortho substituents often hinder rotational freedom and affect molecular conformation .

Cycloalkyl Substituent Variants

N-Cyclohexyl-2,4-dichlorobenzamide (CAS: 157729-57-2)
  • Molecular Formula: C₁₃H₁₅Cl₂NO.
  • Key Difference : Smaller cyclohexyl group (six-membered ring vs. cyclooctyl’s eight-membered ring).
  • Impact: Reduced lipophilicity (logP likely lower) and improved aqueous solubility compared to the cyclooctyl analog.

Mono-Chlorinated Benzamides

4-Chloro-N-o-tolylbenzamide
  • Structure : Single chlorine at the para position with an o-tolyl (methyl-substituted phenyl) group.
  • Key Difference : Absence of a second chlorine and smaller aromatic substituent.
  • Impact: Lower molecular weight (256.69 g/mol vs.

Heterocyclic Derivatives

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide
  • Structure : Incorporates a thioxo-oxadiazole heterocycle.
  • Key Difference : Heterocyclic moiety introduces additional hydrogen-bonding and π-stacking capabilities.
  • Impact : Enhanced antimicrobial or enzyme inhibitory activity compared to simple benzamides, as seen in related thiadiazole derivatives .
2-Chloro-N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
  • Structure : Benzoxazole ring with multiple chlorine atoms.
  • Key Difference : Extended aromatic system and thiourea linkage.

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) logP* (Predicted)
2,4-Dichloro-N-cyclooctylbenzamide 324.23 5.2
3,4-Dichloro-N-cyclooctylbenzamide 324.23 5.0
N-Cyclohexyl-2,4-dichlorobenzamide 276.17 4.5
4-Chloro-N-o-tolylbenzamide 256.69 3.8

*logP values estimated using fragment-based methods.

Halogen Bonding and Bioactivity

  • Dual Chlorine Substituents: The 2,4-dichloro configuration enables simultaneous halogen bonding with protein targets, a feature absent in mono-chloro analogs like 4-chloro-N-o-tolylbenzamide .
  • Cycloalkyl Size : The cyclooctyl group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors, compared to smaller cyclohexyl variants .

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